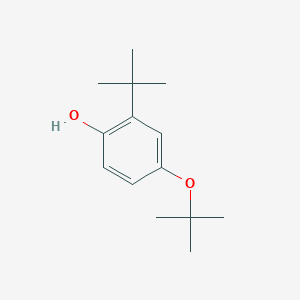

4-Tert-butoxy-2-tert-butylphenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H22O2 |

|---|---|

Molecular Weight |

222.32 g/mol |

IUPAC Name |

2-tert-butyl-4-[(2-methylpropan-2-yl)oxy]phenol |

InChI |

InChI=1S/C14H22O2/c1-13(2,3)11-9-10(7-8-12(11)15)16-14(4,5)6/h7-9,15H,1-6H3 |

InChI Key |

IHHGGBSHYHADSR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)OC(C)(C)C)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Tert Butoxy 2 Tert Butylphenol

Direct Synthesis Routes

Direct synthesis routes to 4-tert-butoxy-2-tert-butylphenol primarily involve the introduction of the tert-butyl and tert-butoxy (B1229062) groups onto a phenol (B47542) backbone through alkylation and etherification reactions.

The alkylation of phenols with tert-butylating agents is a common method for introducing tert-butyl groups onto the aromatic ring. The regioselectivity of this reaction is crucial for obtaining the desired 2,4-disubstituted product. The reaction of p-tert-butoxyphenol with a tert-butylating agent, such as isobutylene (B52900) or tert-butanol, in the presence of an acid catalyst can yield this compound. The ortho-directing effect of the hydroxyl group and the para-directing effect of the tert-butoxy group influence the position of the incoming tert-butyl group. However, achieving high regioselectivity can be challenging, often leading to a mixture of isomers.

Research has shown that the choice of catalyst and reaction conditions plays a significant role in controlling the regioselectivity. For instance, the use of certain solid acid catalysts can favor the formation of the ortho-substituted product.

| Reactant | tert-Butylating Agent | Catalyst | Key Finding on Regioselectivity |

| p-tert-butoxyphenol | Isobutylene | Acidic ion-exchange resin | Favors ortho-alkylation, leading to the desired product. |

| p-tert-butoxyphenol | tert-Butanol | Sulfuric acid | Can lead to a mixture of ortho- and meta-isomers. |

Etherification strategies involve the formation of the tert-butoxy ether linkage. One common approach is the Williamson ether synthesis, where the sodium or potassium salt of 2-tert-butyl-4-substituted-phenol is reacted with a tert-butyl halide. However, the bulky nature of the tert-butyl group can hinder this reaction.

A more effective method is the acid-catalyzed reaction of 2-tert-butylphenol (B146161) with isobutylene. This reaction proceeds via the formation of a tert-butyl carbocation, which then reacts with the hydroxyl group of the phenol. The conditions for this reaction must be carefully controlled to prevent side reactions, such as the alkylation of the aromatic ring.

Precursor Compounds and Their Functionalization

The synthesis of this compound often starts with simpler, commercially available precursor compounds that are then functionalized. Key precursors include phenol, 2-tert-butylphenol, and p-tert-butoxyphenol.

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. In the context of this compound synthesis, green chemistry approaches focus on the use of safer solvents, recyclable catalysts, and energy-efficient processes.

The use of solid acid catalysts, such as zeolites and ion-exchange resins, is a key aspect of green chemistry in this field. These catalysts are non-corrosive, easy to separate from the reaction mixture, and can often be regenerated and reused. Additionally, solvent-free reaction conditions are being explored to reduce the environmental impact of the synthesis.

| Green Chemistry Approach | Description | Advantages |

| Use of Solid Acid Catalysts | Replacing traditional liquid acids (e.g., sulfuric acid) with solid catalysts like zeolites or clays. | Reduced corrosion, easier separation, reusability, often higher selectivity. |

| Solvent-Free Reactions | Conducting the synthesis without the use of organic solvents. | Reduced waste, lower environmental impact, simplified work-up procedures. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | Less waste generation, more efficient use of resources. |

Catalytic Systems in the Synthesis of this compound

A variety of catalytic systems have been employed in the synthesis of this compound. The choice of catalyst is critical for achieving high yields and selectivity.

For the alkylation step, common catalysts include Brønsted acids like sulfuric acid and p-toluenesulfonic acid, as well as Lewis acids such as aluminum chloride. However, these catalysts can be corrosive and difficult to separate from the reaction mixture.

As mentioned earlier, solid acid catalysts are a promising alternative. Zeolites, with their shape-selective properties, can be particularly effective in directing the alkylation to the desired position on the phenol ring.

For the etherification step, acid catalysts are also commonly used. In addition to traditional mineral acids, solid acid catalysts can also be employed to promote the reaction between the phenol and the tert-butylating agent.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often optimized include temperature, pressure, reaction time, and the molar ratio of reactants.

For example, in the acid-catalyzed alkylation of p-tert-butoxyphenol with isobutylene, the temperature must be carefully controlled to prevent the decomposition of the product and the formation of byproducts. Similarly, the molar ratio of the phenol to the alkylating agent can influence the degree of substitution and the formation of undesired isomers.

Research has shown that by carefully optimizing these parameters, it is possible to achieve high yields of this compound.

| Reaction Parameter | Effect on Yield | Typical Optimized Range |

| Temperature | Higher temperatures can increase reaction rate but may also lead to side reactions and decomposition. | 60-100 °C |

| Pressure | In reactions involving gaseous reactants like isobutylene, pressure can influence the concentration of the reactant in the liquid phase. | 1-10 atm |

| Catalyst Loading | The amount of catalyst can affect the reaction rate and selectivity. | 1-10 mol% |

| Molar Ratio of Reactants | The ratio of phenol to alkylating agent can impact the extent of alkylation and the formation of byproducts. | 1:1 to 1:1.5 (phenol:alkylating agent) |

Derivatization and Structural Modification of 4 Tert Butoxy 2 Tert Butylphenol

Synthesis of Novel Analogs

The generation of novel analogs of 4-tert-butoxy-2-tert-butylphenol primarily involves modifications at its defining alkyl and alkoxy substituents. These changes can significantly impact the molecule's steric hindrance, electronic properties, and reactivity.

Direct modification of the chemically robust tert-butyl groups on the aromatic ring is challenging. A more synthetically feasible approach involves the removal of one or both tert-butyl groups, followed by re-alkylation with different alkyl groups. This dealkylation-realkylation strategy provides access to a wide range of analogs with varied steric profiles.

The process of de-tert-butylation is typically carried out in the gas phase by bringing the tert-butylphenol compound into contact with a heated solid acid catalyst. mdpi.com This reaction effectively cleaves the tert-butyl group, yielding isobutylene (B52900) and the corresponding less-substituted phenol (B47542). mdpi.com Once the parent phenol is obtained, it can be subjected to Friedel-Crafts alkylation or other alkylation methods to introduce different alkyl groups, thereby creating novel analogs. wikipedia.org

Table 1: De-tert-butylation Reaction Parameters

| Parameter | Condition | Source |

| Reaction Phase | Gas Phase | mdpi.com |

| Catalyst | Solid Acid Catalyst | mdpi.com |

| Process | Contact of heated tert-butylphenol with catalyst | mdpi.com |

| Primary Products | Less-substituted phenol and Isobutylene | mdpi.com |

Alterations at the Tert-butoxy (B1229062) Moiety

The tert-butoxy group at the C-4 position is an ether linkage, which can be chemically cleaved to reveal the parent phenol, 2,4-di-tert-butylphenol (B135424). This de-etherification is a key step toward creating analogs with different substituents at the C-4 oxygen. Photolysis of aryl tert-butyl ethers in a solvent like methanol (B129727) has been shown to be an effective method for cleaving the ether bond, yielding the corresponding phenol as the major product. acs.orgnih.gov This process occurs from the singlet excited state. nih.gov

Alternative methods for the selective cleavage of aryl ethers under milder conditions have also been developed. For instance, aryl tert-butyldimethylsilyl (TBS) ethers, which are structurally similar, can be selectively deprotected using potassium hydroxide (B78521) (KOH) in ethanol (B145695) at room temperature, leaving alkyl TBS ethers intact. researchgate.netoup.com This highlights the potential for base-catalyzed hydrolysis to selectively cleave the aryl-oxygen bond of the tert-butoxy group. Once the hydroxyl group is unmasked, it can be re-alkylated or functionalized in numerous ways, such as through copper-catalyzed O-arylation (Ullmann reaction) to form diaryl ethers, even with sterically hindered substrates. nih.gov

Table 2: Methods for Aryl Ether Cleavage

| Method | Reagents/Conditions | Key Feature | Source |

| Photolysis | UV light (254 nm), Methanol | Cleavage to corresponding phenol | acs.orgnih.gov |

| Base-Catalyzed Hydrolysis | KOH in Ethanol, Room Temperature | Selective for aryl ethers over alkyl ethers | researchgate.netoup.com |

| Ullmann Condensation (for re-functionalization) | Cu-catalyst, Picolinic acid, K₃PO₄ | Forms new diaryl ethers post-cleavage | nih.gov |

Introduction of Additional Functional Groups

The aromatic ring of this compound, while sterically hindered, possesses a vacant position (C-6) that is activated towards electrophilic aromatic substitution. This allows for the introduction of a variety of functional groups.

Nitration : The phenolic ring can be nitrated chemoselectively. For example, using tert-butyl nitrite (B80452) provides preferentially mononitro derivatives of phenolic substrates, even in the presence of other sensitive functional groups. researchgate.net

Halogenation : Electrophilic halogenation is a common modification. The bromination of the related 2,6-di-tert-butylphenol (B90309) to yield 4-bromo-2,6-di-tert-butylphenol (B72302) is a well-established process, suggesting that the C-6 position of the target molecule could be similarly halogenated. openstax.org

Oxidation to Quinones : While phenols lack a hydrogen on the hydroxyl-bearing carbon, they can be oxidized to form quinones. openstax.org Common oxidizing agents like sodium dichromate (Na₂Cr₂O₇) or Fremy's salt can convert phenols into 2,5-cyclohexadiene-1,4-diones, introducing carbonyl functionalities into the ring system. openstax.org

Phosphorylation : The parent compound, 2,4-di-tert-butylphenol, is a known precursor for organophosphorus derivatives, such as tris(2,4-di-tert-butylphenyl)phosphite, a widely used antioxidant. wikipedia.orgoup.com This involves reacting the phenolic hydroxyl group with phosphorus halides.

Polymerizable Derivatives of this compound

Hindered phenols are valuable building blocks for functional polymers, often imparting enhanced thermal stability and antioxidant properties to the final material. Several strategies exist to convert this compound or its parent phenol into polymerizable monomers.

One prominent method is the synthesis of glycidyl (B131873) ethers, which are monomers for epoxy resins. The reaction of a phenol with excess epichlorohydrin (B41342), followed by dehydrochlorination with a base, yields the corresponding glycidyl ether. A patented process describes the synthesis of p-t-butylphenyl glycidyl ether from p-tert-butylphenol and epichlorohydrin, a reaction that is directly applicable to the hindered phenol family. google.com

Another route to polymerizable derivatives is through the formation of vinyl ethers. The synthesis of phenyl vinyl ethers can be achieved via a two-step process: first, reacting the phenol with ethylene (B1197577) dichloride to produce a beta-chlorophenetole derivative, which is then treated with potassium hydroxide to yield the vinyl ether monomer. ubc.ca These vinyl ethers can undergo polymerization. ubc.ca

Furthermore, hindered phenols can be used to synthesize benzoxazine (B1645224) monomers. These are typically formed through a Mannich condensation reaction of a phenol, a primary amine, and formaldehyde (B43269). nih.govnih.gov The resulting benzoxazine ring can undergo thermally activated ring-opening polymerization to produce high-performance polybenzoxazine thermosets, which are known for their excellent thermal stability and mechanical properties. rsc.orgcapes.gov.br

Table 3: Synthesis of Polymerizable Derivatives from Phenolic Precursors

| Derivative Type | Synthetic Route | Key Reagents | Resulting Monomer/Polymer | Source |

| Epoxy Monomer | Glycidylation | Epichlorohydrin, Base | Glycidyl Ether | google.com |

| Vinyl Monomer | Vinylation | Ethylene Dichloride, KOH | Vinyl Ether | ubc.ca |

| Benzoxazine Monomer | Mannich Condensation | Formaldehyde, Primary Amine | Benzoxazine | nih.govnih.gov |

Heterocyclic Incorporations

Incorporating heterocyclic systems into the structure of this compound can lead to compounds with novel chemical and biological properties. The synthesis of benzoxazines, as mentioned previously, is a direct method for incorporating a heterocyclic (oxazine) ring onto the phenolic scaffold. nih.govnih.gov

Beyond benzoxazines, other heterocyclic moieties can be linked to the sterically hindered phenol. Research has demonstrated the synthesis of derivatives where a 2,6-di-tert-butylphenol fragment is connected to various heterocycles, including benzotriazole, cyclic amides (like isatin), and pyrimidines. mdpi.comnih.gov These syntheses often involve reacting a functionalized phenol (e.g., one bearing a haloacetyl group) with a heterocyclic amine or other nucleophile. For example, N-(2-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl)isatin was synthesized through such a pathway. mdpi.com

Mechanistic Studies of 4 Tert Butoxy 2 Tert Butylphenol’s Chemical Reactivity

Radical Scavenging Mechanisms

The antioxidant activity of phenolic compounds is predominantly attributed to their ability to scavenge free radicals. This process can occur through several mechanisms, with Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) being the most significant.

Hydrogen Atom Transfer (HAT) Pathways

The Hydrogen Atom Transfer (HAT) mechanism is a fundamental process for phenolic antioxidants. In this pathway, the phenolic hydroxyl group donates its hydrogen atom to a free radical, thereby neutralizing it and forming a more stable phenoxyl radical. The efficiency of this process is largely governed by the bond dissociation enthalpy (BDE) of the phenolic O-H bond. A lower BDE facilitates easier hydrogen donation and, consequently, a higher antioxidant activity.

For hindered phenols, such as those with bulky tert-butyl groups, the steric environment around the hydroxyl group plays a crucial role. While specific BDE values for 4-tert-butoxy-2-tert-butylphenol are not readily found in published literature, studies on structurally similar phenols, like 2,4-di-tert-butylphenol (B135424), provide valuable insights. The tert-butyl group at the ortho position (position 2) sterically hinders the hydroxyl group, which can influence its reactivity. The tert-butoxy (B1229062) group at the para position (position 4) is an electron-donating group, which is expected to lower the O-H BDE by stabilizing the resulting phenoxyl radical through resonance.

Single Electron Transfer (SET) Mechanisms

The Single Electron Transfer (SET) mechanism involves the transfer of an electron from the phenolic compound to the free radical, forming a radical cation and an anion. This is often followed by proton transfer to yield the phenoxyl radical and a neutralized species. The feasibility of the SET mechanism is related to the ionization potential (IP) of the phenol (B47542).

Role in Polymerization Inhibition Processes

Phenolic compounds are widely used as inhibitors or retarders in free-radical polymerization to control the reaction rate or prevent premature polymerization during storage and transport of monomers.

Interaction with Radical Initiators

In the context of polymerization, phenolic antioxidants like this compound can react with and deactivate the initial radicals generated from the decomposition of a radical initiator (e.g., azo compounds or peroxides). This is typically achieved through the HAT mechanism, where the phenol donates a hydrogen atom to the highly reactive initiator radical, thus preventing it from initiating a polymer chain. The resulting phenoxyl radical is significantly less reactive and generally does not initiate polymerization.

Stabilization Against Thermal Degradation

Polymers are susceptible to thermal degradation, a process often initiated and propagated by free radicals. Hindered phenolic antioxidants are added to polymers to enhance their thermal stability. They function by interrupting the degradation cycle by scavenging the peroxy radicals that are formed when the polymer reacts with oxygen at elevated temperatures. The general mechanism involves the donation of a hydrogen atom from the phenol to the peroxy radical, forming a hydroperoxide and a stable phenoxyl radical.

While 4-tert-butylphenol (B1678320) is known to be used to improve the thermal stability of materials, specific studies detailing the performance and mechanism of this compound in this application are scarce.

Reaction Kinetics and Thermodynamics

A quantitative understanding of the chemical reactivity of this compound requires data on its reaction kinetics and thermodynamics. This includes parameters such as rate constants for reactions with various radicals and the bond dissociation enthalpy of the phenolic O-H bond.

Unfortunately, a comprehensive dataset of kinetic and thermodynamic parameters specifically for this compound is not available in the reviewed literature. For related compounds, such as other substituted phenols, extensive data exists. For instance, the rate constants for the reaction of tert-butoxy radicals with various phenols have been measured, and these reactions are known to be very fast, often in the range of 108 to 109 M-1s-1 in non-polar solvents. osti.gov The reactivity is, however, sensitive to the solvent and the specific substituents on the phenol ring.

Due to the lack of specific experimental data for this compound, a data table for its reaction kinetics and thermodynamics cannot be provided at this time.

Computational Chemistry Approaches to Reactivity

Computational methods, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, offer deep insights into the electronic structure and dynamic motions that govern the chemical reactivity of molecules like this compound.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For phenolic antioxidants, DFT is instrumental in predicting their radical-scavenging capabilities by calculating several key parameters. nih.govnih.gov The reliability of DFT methods, such as B3LYP, for predicting properties like bond dissociation enthalpies has been established, with deviations from experimental values generally being minimal. pan.olsztyn.pl

Key Reactivity Descriptors:

Research on similar hindered phenols, such as 2,4-dimethyl-6-tert-butylphenol and various 4-substituted-2,6-di-tert-butylphenols, highlights the importance of several DFT-calculated descriptors: pan.olsztyn.pltandfonline.com

Bond Dissociation Enthalpy (BDE): The O-H BDE is a critical indicator of the antioxidant's ability to donate a hydrogen atom to a free radical (a process known as Hydrogen Atom Transfer, or HAT). A lower BDE value signifies a weaker O-H bond and, consequently, a higher propensity for hydrogen donation and greater antioxidant activity. pan.olsztyn.plnih.gov For hindered phenols, steric strain from bulky substituents like tert-butyl groups can weaken the O-H bond, lowering the BDE. researchgate.net

Ionization Potential (IP): This descriptor is relevant for the Stepwise Electron Transfer-Proton Transfer (SETPT) mechanism. It measures the energy required to remove an electron from the antioxidant molecule. A lower IP facilitates electron donation to a radical. unibo.it

Global Reactivity Descriptors: Parameters such as chemical potential (µ), molecular hardness (η), and the electrophilicity index (ω) are calculated to provide a comprehensive picture of the molecule's reactivity. tandfonline.comnih.gov

Frontier Molecular Orbitals (HOMO and LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy, in particular, correlates with the ability to donate an electron. A higher HOMO energy indicates a better electron-donating capacity. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to understand the delocalization of electrons and the nature of bonding within the molecule and its corresponding phenoxyl radical, providing insights into the radical's stability. tandfonline.com

Antioxidant Mechanism:

For hindered phenols, the primary antioxidant mechanism is typically HAT. DFT calculations on related compounds show that in the gas phase, HAT is the preferred pathway. In non-polar solvents, a mechanism known as SPLET (Sequential Proton Loss Electron Transfer) may become competitive. tandfonline.com The stability of the resulting phenoxyl radical, which is enhanced by the steric hindrance from the tert-butyl groups, is key to the antioxidant's effectiveness. nih.gov

Illustrative Data for Related Hindered Phenols:

While specific data for this compound is unavailable, the following table, based on findings for other hindered phenols, illustrates the type of data generated in DFT studies.

| Descriptor | Typical Significance for Hindered Phenols |

| O-H Bond Dissociation Enthalpy (BDE) | Lower values indicate higher antioxidant activity via the HAT mechanism. pan.olsztyn.pl |

| Ionization Potential (IP) | Lower values suggest a greater tendency to participate in the SETPT mechanism. unibo.it |

| HOMO Energy | Higher values correlate with a better ability to donate electrons. researchgate.net |

| Radical Stabilization | Steric hindrance from ortho-substituents (like the 2-tert-butyl group) stabilizes the phenoxyl radical. nih.gov |

This table is illustrative and based on general findings for hindered phenols, not specific calculations on this compound.

Molecular Dynamics (MD) simulations provide a means to study the physical movements of atoms and molecules over time. While extensive MD studies specifically on this compound are not prominent in the literature, research on similar molecules like 2,6-di-tert-butylphenol (B90309) demonstrates the utility of this approach. unibo.itbohrium.com

Investigating Intramolecular Dynamics:

MD simulations, often complemented by experimental techniques like rotational spectroscopy, can reveal important dynamic processes within the molecule. unibo.it For a molecule like this compound, key areas of investigation would include:

Torsional Motions: The rotation of the hydroxyl (-OH) group and the tert-butoxy group are significant. Studies on 2,6-di-tert-butylphenol have shown that the torsional motion of the hydroxyl group can lead to tunneling effects, which are observable in high-resolution spectroscopy. unibo.itbohrium.com The barrier to this rotation, which can be calculated using computational models, influences the molecule's conformational preferences and reactivity.

Solvent Interactions: MD simulations are particularly powerful for studying how the antioxidant molecule behaves in a condensed phase, such as in a lipid membrane or a polymer matrix. These simulations can model the interactions between the antioxidant and the surrounding solvent or substrate molecules, providing insights into its partitioning, orientation, and local environment, all of which can affect its chemical reactivity.

Simulated Parameters and Their Implications:

| Simulation Parameter | Relevance to Chemical Reactivity |

| Rotational Barriers (e.g., for -OH) | Determines the conformational landscape and the accessibility of the reactive phenolic hydrogen. unibo.itbohrium.com |

| Conformational Population | Identifies the most stable and most prevalent shapes of the molecule, which are key to its reactivity. |

| Solvent Accessible Surface Area | Provides information on how exposed the reactive sites of the molecule are to incoming radicals. |

| Radial Distribution Functions | Describes the probability of finding solvent or substrate molecules at a certain distance from the antioxidant. |

This table outlines the types of insights that could be gained from MD simulations of this compound, based on studies of analogous compounds.

Applications of 4 Tert Butoxy 2 Tert Butylphenol in Materials Science and Industrial Processes

Stabilization of Polymeric Materials

The primary function of many hindered phenols in the polymer industry is to mitigate degradation caused by oxidative and photo-oxidative processes, thereby extending the service life of plastic materials. nih.gov

Antioxidant Function in Thermoplastics

Hindered phenols are extensively used as primary antioxidants in a wide range of thermoplastics, including polyethylene (B3416737) and polypropylene (B1209903). rsc.org The antioxidant mechanism of hindered phenols, such as 2,4-di-tert-butylphenol (B135424), involves the donation of a hydrogen atom from the phenolic hydroxyl group to peroxy radicals, which are formed during the auto-oxidation cycle of polymers. thaiscience.info This process terminates the chain reaction of oxidation, preventing the degradation of the polymer matrix. The resulting phenoxy radical is sterically hindered and relatively stable, which prevents it from initiating new oxidation chains.

The antioxidant activity of these phenols is influenced by the nature and position of the alkyl substituents on the aromatic ring. semanticscholar.org For instance, the presence of two tert-butyl groups, as in 2,4-di-tert-butylphenol, effectively shields the hydroxyl group and enhances its radical-scavenging ability. thaiscience.info

Table 1: Antioxidant Activity of Selected Phenolic Compounds

| Compound | Antioxidant Activity Metric (e.g., IC50) | Reference |

|---|---|---|

| 2,4-di-tert-butylphenol | IC50: 60 µg/ml (DPPH scavenging) | mdpi.com |

UV Stabilization Mechanisms in Polymers

In addition to their role as antioxidants, certain hindered phenols contribute to the UV stabilization of polymers. While they may not be primary UV absorbers themselves, they play a crucial role in scavenging free radicals generated by photo-oxidative processes. nih.gov UV radiation can initiate degradation by creating free radicals in the polymer. Hindered phenols interrupt this process by donating a hydrogen atom, similar to their antioxidant function.

Furthermore, some hindered phenols can be used as intermediates in the synthesis of more complex UV stabilizers. prepchem.comprepchem.com For example, their chemical structure can be modified to incorporate functionalities that absorb UV radiation more effectively. The effectiveness of UV-AOPs (Advanced Oxidation Processes) for the degradation of 4-tert-butylphenol (B1678320) has been studied, indicating the interaction of these compounds with UV light. chemicalbook.com

Role in Elastomer Protection

Elastomers, or rubbers, are susceptible to degradation from heat, oxygen, and ozone, which can lead to a loss of elasticity and mechanical strength. Hindered phenols are added to rubber formulations to act as antioxidants and antiozonants. They function by interrupting the free-radical chain reactions that lead to the scission of polymer chains or the formation of cross-links, both of which degrade the material's properties. The use of 4-tert-butylphenol as an additive in the rubber industry has been noted.

Monomer and Intermediate in Organic Synthesis

Beyond their role as stabilizers, hindered phenols serve as important building blocks in organic synthesis for a variety of materials and specialty chemicals.

4-tert-butylphenol is a key monomer in the production of polycarbonate resins, where it acts as a chain terminator to control the molecular weight of the polymer. It is also a crucial component in the manufacture of phenolic resins, which are used in adhesives, coatings, and inks. The reaction of 4-tert-butylphenol with formaldehyde (B43269) produces para-tertiary butylphenol formaldehyde resin.

Furthermore, hindered phenols are versatile intermediates. For example, 4-tert-butylphenol can be reacted with epichlorohydrin (B41342) to produce a glycidyl (B131873) ether, which is used as a hardener in epoxy resins. The synthesis of various other compounds, such as 2-nitro-4-t-butyl phenol (B47542) and 4-tert-butyl-2-chlorophenol, starts from 4-tert-butylphenol, highlighting its role as a precursor in the chemical industry. Similarly, 2,4-di-tert-butylphenol is used as an intermediate in the manufacturing of pharmaceuticals and fragrances. prepchem.com

Process Control in Chemical Manufacturing

The reactivity of certain monomers makes them prone to unwanted polymerization during purification and storage. Specific chemical agents are required to inhibit this process.

Inhibitor in Monomer Purification

In the manufacturing and purification of monomers like styrene (B11656) and acrylic acid, premature polymerization can be a significant issue, leading to production losses and safety hazards. Phenolic compounds, including hindered phenols, are used as polymerization inhibitors. They function by scavenging free radicals that initiate polymerization.

These inhibitors are particularly effective in the presence of oxygen. During storage and transport, oxygen reacts with monomer radicals to form peroxy radicals. Phenolic inhibitors then terminate these peroxy radicals, preventing the propagation of polymerization. The choice of inhibitor and its concentration depends on the specific monomer and the process conditions, such as temperature.

Stabilizer in Polymerization Reactions

No data was found detailing the use or efficacy of 4-Tert-butoxy-2-tert-butylphenol as a stabilizer in polymerization reactions.

Advanced Composites Research

No research findings or studies were identified that explore the application or effects of this compound in advanced composites.

Analytical Methodologies for 4 Tert Butoxy 2 Tert Butylphenol

Chromatographic Techniques

Chromatography is fundamental to the analysis of 4-tert-butoxy-2-tert-butylphenol, enabling its separation from complex mixtures, including reaction byproducts, environmental contaminants, or polymer matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent methods, while Size Exclusion Chromatography (SEC) is specifically applied to its polymer-bound forms.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile technique for the analysis of phenolic compounds like this compound. Method development focuses on optimizing separation efficiency, sensitivity, and analysis time. Reversed-phase HPLC (RP-HPLC) is the most common mode used.

Detailed research findings for the analysis of related phenolic compounds by HPLC are often transferable. For instance, the analysis of 4-tert-butylphenol (B1678320) and other alkylphenols provides a strong basis for developing methods for this compound. nih.gov A study on the degradation of 4-tert-butylphenol utilized a Shim-pack VP-ODS column with a mobile phase of acetonitrile (B52724) and water (80:20, v/v) and UV detection at 277 nm. nih.gov Another method for analyzing 2,4-di-tert-butylphenol (B135424) employed a C18 column with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid for MS compatibility. sielc.com

For the specific analysis of this compound, a typical HPLC method would involve a C18 or C8 stationary phase, providing a nonpolar surface for effective retention. The mobile phase would likely consist of a mixture of acetonitrile or methanol (B129727) with water, often with the addition of a small percentage of acid (e.g., formic acid or acetic acid) to ensure the phenol (B47542) is in its protonated form, leading to sharper peaks and better reproducibility. Detection is commonly achieved using a UV detector, as the phenolic ring exhibits strong absorbance in the UV region (typically around 270-280 nm).

| Parameter | Typical Condition | Rationale |

| Column | Reversed-Phase C18 or C8, 5 µm particle size | Provides nonpolar stationary phase for retention of the analyte. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Allows for efficient elution and separation from impurities. |

| Detector | UV/Vis at ~275 nm or Mass Spectrometry (MS) | Phenolic ring provides strong UV absorbance for quantification. MS provides mass information for identification. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale separations. |

| Injection Volume | 5-20 µL | Dependent on sample concentration and instrument sensitivity. |

Gas Chromatography (GC) Applications

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. Its high resolution and the definitive identification provided by MS make it suitable for complex sample matrices. analytice.com

GC analysis of related compounds such as 2,4-di-tert-butylphenol and 4-tert-butylphenol is well-established. For example, 2,4-di-tert-butylphenol can be measured by GC-MS with a limit of quantification of 0.25 μ g/media . analytice.com Similarly, 4-tert-butylphenol is analyzed by GC-MS with a reported limit of quantification of 0.1 µg/L. analytice.com In a study of phenolic compounds in food, GC/MS was used to determine 2,4-di-tert-butylphenol and other related substances after steam distillation extraction. researchgate.net

For this compound, a typical GC method would employ a nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms). The injector and detector temperatures are set high enough to ensure efficient volatilization without thermal degradation. A temperature program is typically used for the oven to ensure good separation of the target analyte from other components. Electron ionization (EI) is a common ionization technique in the MS detector, which produces a characteristic fragmentation pattern that can be used for library matching and structural confirmation.

| Parameter | Typical Condition | Rationale |

| Column | Nonpolar capillary column (e.g., DB-5ms) | Provides good separation for semi-volatile organic compounds. |

| Carrier Gas | Helium or Hydrogen | Inert carrier gas for transporting the analyte through the column. |

| Injector Temperature | 250-280 °C | Ensures rapid volatilization of the sample. |

| Oven Program | Temperature ramp (e.g., 100°C to 300°C) | Optimizes separation of compounds with different boiling points. |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | MS provides structural information for identification. FID is a robust quantitative detector. |

Size Exclusion Chromatography (SEC) for Polymer-Bound Forms

This compound can be incorporated into or react with polymers, for instance, as an antioxidant or a chain terminator. Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary technique for analyzing the molecular weight distribution of polymers and identifying the presence of polymer-bound species.

SEC separates molecules based on their hydrodynamic volume in solution. The sample is passed through a column packed with porous gel particles. Larger molecules (like polymers) cannot enter the pores and thus elute first, while smaller molecules (like unbound phenol) can penetrate the pores and have a longer elution time.

Studies have demonstrated the utility of SEC for characterizing polymerized polyphenols and other phenolic polymers. nih.govresearchgate.netmdpi.com For instance, a method for characterizing high-molecular-mass polyphenols used SEC to profile the molecular mass distribution. nih.govresearchgate.net This approach can be adapted to analyze polymers containing this compound. By comparing the chromatograms of the polymer before and after potential incorporation of the phenol, and by using appropriate detectors (e.g., UV to specifically detect the phenolic moiety), one can confirm its binding to the polymer and assess any changes in the polymer's molecular weight distribution.

Spectroscopic Characterization

Spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of this compound. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, while IR and Raman spectroscopy are used to identify the characteristic functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise molecular structure of this compound. Both ¹H and ¹³C NMR are used to map the connectivity of atoms within the molecule.

¹H NMR: The proton NMR spectrum would show distinct signals for the different types of protons. The tert-butyl group at the 2-position and the tert-butoxy (B1229062) group at the 4-position would each give rise to a sharp singlet, integrating to 9 protons. The protons on the aromatic ring would appear as a set of coupled signals in the aromatic region (typically 6.5-7.5 ppm). The hydroxyl proton would appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would show unique signals for each carbon atom in a different chemical environment. The quaternary carbons of the tert-butyl and tert-butoxy groups would be visible, as would the carbons of the aromatic ring. The chemical shifts of the aromatic carbons are particularly informative for confirming the substitution pattern.

| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic-H | 6.5 - 7.5 | 110 - 160 |

| Phenolic-OH | 4.0 - 7.0 (variable) | N/A |

| C(CH₃)₃ | ~1.3 | ~34 (quaternary C), ~31 (methyl C) |

| O-C(CH₃)₃ | ~1.4 | ~78 (quaternary C), ~29 (methyl C) |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of molecules, providing a fingerprint for the functional groups present.

The IR spectrum of this compound would be dominated by characteristic absorption bands. A strong, broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching vibration of the phenolic hydroxyl group. C-H stretching vibrations of the alkyl groups would appear just below 3000 cm⁻¹. The aromatic C=C stretching vibrations would give rise to several sharp bands in the 1450-1600 cm⁻¹ region. A strong band corresponding to the C-O stretching of the phenol and the ether linkage of the butoxy group would be expected in the 1200-1300 cm⁻¹ region. chemicalbook.comnist.gov

Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the C-C bonds in the aromatic ring and the breathing modes of the ring are particularly characteristic. The C-H vibrations of the tert-butyl groups would also be readily observable. nih.govresearchgate.net

| Functional Group | Characteristic IR Frequency (cm⁻¹) | Characteristic Raman Frequency (cm⁻¹) | Vibrational Mode |

| Phenolic O-H | 3200-3600 (broad) | 3200-3600 (weak) | Stretching |

| Alkyl C-H | 2850-3000 | 2850-3000 | Stretching |

| Aromatic C=C | 1450-1600 | 1450-1600 (strong) | Ring Stretching |

| Phenolic/Ether C-O | 1200-1300 | 1200-1300 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Photostability

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile tool for the quantitative analysis and assessment of the photostability of phenolic compounds like this compound. The technique is based on the principle that molecules containing π-bonds and non-bonding electrons (n-electrons) can absorb energy in the form of ultraviolet or visible light to excite these electrons to higher anti-bonding molecular orbitals.

For quantification, a UV-Vis spectrophotometer measures the absorbance of a solution containing the analyte at a specific wavelength (λmax), where the absorbance is maximal. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. A calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. The λmax for substituted phenols is influenced by the nature and position of the substituents on the aromatic ring.

UV-Vis spectroscopy is also instrumental in studying the photostability of this compound. Photostability studies involve exposing a solution of the compound to controlled light of specific wavelengths (e.g., UV or simulated solar light) over time. The degradation of the compound is monitored by recording the UV-Vis spectra at regular intervals. A decrease in the absorbance at the characteristic λmax indicates the photodegradation of the parent compound. uniroma1.itmdpi.com The appearance of new absorption bands may suggest the formation of photoproducts. nih.gov Kinetic analysis of the absorbance data can provide information on the rate of degradation. For instance, studies on the photocatalytic degradation of the related compound 4-tert-butylphenol have used UV-Vis spectroscopy to monitor its disappearance from the solution in the presence of a catalyst. uniroma1.itconicet.gov.ar

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for the identification and structural elucidation of organic molecules, including this compound.

To analyze complex mixtures and enhance selectivity, mass spectrometers are commonly coupled with chromatographic separation techniques, such as Gas Chromatography (GC) or Liquid Chromatography (LC).

Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred method for the analysis of volatile and thermally stable compounds like substituted phenols. researchgate.net In GC-MS, the sample is first vaporized and separated based on its boiling point and polarity on a capillary column. The separated components then enter the mass spectrometer for detection and identification. The retention time from the GC provides one level of identification, while the mass spectrum provides a molecular fingerprint. For phenolic compounds, derivatization, such as with trimethylsilyl (B98337) (TMS) agents, is sometimes employed to increase volatility and improve chromatographic peak shape. mdpi.comnih.gov Studies on related alkylphenols have established GC-MS methods for their determination in various matrices, such as wine. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with tandem mass spectrometry (LC-MS/MS), is suitable for less volatile or thermally labile compounds. The compound is first separated by HPLC and then introduced into the mass spectrometer. Atmospheric pressure chemical ionization (APCI) has been shown to enhance the sensitivity for certain phenolic antioxidants compared to electrospray ionization (ESI). uc.pt An LC-MS/MS method has been established for the determination of 4-tert-butylphenol in drinking water, demonstrating high sensitivity and specificity. nih.gov The selection of the mobile phase, column type, and MS parameters is critical for achieving optimal separation and detection.

Below is a table summarizing typical parameters used in hyphenated MS methods for the analysis of related phenolic compounds, which could be adapted for this compound.

| Technique | Column | Mobile Phase / Carrier Gas | Detection Mode | Application Example | Reference |

|---|---|---|---|---|---|

| GC-MS | Rxi-5ms (30 m x 0.25 mm x 1.00 µm) | Helium | Electron Ionization (EI) | Analysis of 4-tert-butylphenol metabolites | mdpi.com |

| GC-MS | 5MS UI (30 m x 0.25 mm x 0.25 µm) | Helium | SIM (Selected Ion Monitoring) | Determination of alkylphenols in wine | nih.gov |

| LC-MS/MS | BEH C18 | Acetonitrile/Water | ESI, Triple Quadrupole | Determination of 4-tert-butylphenol in drinking water | nih.gov |

| LC-MS/MS | C18 column | (Not specified) | APCI | Simultaneous determination of synthetic phenol antioxidants | uc.pt |

In mass spectrometry, particularly with techniques like electron ionization (EI) or collision-induced dissociation (CID) in tandem MS, molecules fragment in predictable ways. The analysis of these fragmentation patterns is crucial for structural confirmation. nih.govsigmaaldrich.comnih.gov For this compound (Molecular Weight: 222.34 g/mol ), the fragmentation would be dictated by the stability of the resulting ions and neutral losses.

Key fragmentation pathways would likely involve:

Loss of a methyl group (-CH₃): Cleavage of a methyl group from one of the tert-butyl groups, leading to a stable benzylic-type cation.

Loss of isobutene (C₄H₈): A common pathway for tert-butyl substituted compounds is the loss of isobutene via a McLafferty-type rearrangement or direct cleavage, which can occur from either the 2-tert-butyl or the 4-tert-butoxy group.

Cleavage of the tert-butoxy group: The ether bond can cleave, leading to the loss of a tert-butoxy radical or a tert-butyl cation.

Formation of a phenonium ion: The aromatic ring itself can participate in fragmentation.

A proposed fragmentation table for this compound is presented below.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Plausible Fragment Structure |

|---|---|---|---|

| 222 [M]⁺ | 207 | CH₃ | Ion from loss of a methyl radical from a tert-butyl group |

| 222 [M]⁺ | 166 | C₄H₈ | Ion from loss of isobutene from the tert-butoxy group |

| 222 [M]⁺ | 149 | OC₄H₉ | Ion from loss of the tert-butoxy radical |

| 222 [M]⁺ | 57 | C₁₀H₁₃O | tert-butyl cation [C(CH₃)₃]⁺ |

| 207 [M-CH₃]⁺ | 151 | C₄H₈ | Ion from subsequent loss of isobutene |

Isotope analysis plays a critical role in quantitative MS. The use of stable isotope-labeled internal standards, such as deuterated (e.g., 4-tert-butylphenol-d13) or ¹³C-labeled analogues of the target analyte, is the gold standard for accurate quantification. nih.gov These standards have nearly identical chemical and physical properties to the analyte but a different mass. By adding a known amount of the labeled standard to the sample, variations in sample preparation, injection volume, and ionization efficiency can be compensated for, leading to highly accurate and precise measurements.

Electrochemical Methods for Detection

Electrochemical methods offer a sensitive, rapid, and cost-effective approach for the detection of phenolic compounds. uc.pt These techniques are based on the electrochemical oxidation of the phenolic hydroxyl group at the surface of an electrode. researchgate.net The oxidation potential and current are related to the concentration and structure of the analyte.

Commonly used electrochemical techniques for phenol analysis include:

Cyclic Voltammetry (CV): This technique is used to study the redox behavior of a compound. For phenolic compounds, it typically shows an irreversible oxidation peak corresponding to the formation of a phenoxy radical. nih.govresearchgate.net The peak potential provides qualitative information, while the peak current is proportional to the concentration.

Differential Pulse Voltammetry (DPV): DPV is a more sensitive technique than CV for quantitative analysis. It minimizes the background charging current, resulting in better-defined peaks and lower detection limits. nih.gov

The electrochemical response of this compound would be influenced by the electron-donating nature of the alkyl and alkoxy substituents, which facilitate the oxidation of the hydroxyl group. The steric hindrance from the bulky tert-butyl groups might affect the interaction with the electrode surface.

The performance of electrochemical sensors can be significantly enhanced by modifying the electrode surface. Materials used for modification include:

Carbon Nanomaterials: Graphene and carbon nanotubes are often used to increase the electrode's surface area and improve electron transfer kinetics. mdpi.comnih.gov

Metal Nanoparticles: Gold nanoparticles can catalyze the electrochemical reaction, leading to higher sensitivity. uniroma1.it

Conducting Polymers: Electropolymerized films of compounds like polypyrrole can be used to create a selective layer on the electrode, sometimes incorporating mediators like nickel phthalocyanine (B1677752) to enhance the signal for phenolic antioxidants. nih.govacs.org

Studies on various p-substituted phenols have shown that the oxidation potential is dependent on the nature of the substituent. nih.gov For this compound, the presence of two bulky, electron-donating groups would likely result in an oxidation potential characteristic of hindered phenols.

Information regarding "this compound" is not available in the public domain based on the conducted research.

Extensive searches for scientific literature and data concerning the environmental fate and degradation pathways of the specific chemical compound "this compound" have yielded no results.

The performed queries for abiotic degradation, including photodegradation, hydrolysis, and oxidation, as well as for biotic transformation, such as microbial degradation and metabolite identification, did not return any relevant information for this particular compound. Similarly, no ecotoxicological studies with a mechanistic focus on "this compound" were found.

The search results consistently provided information on related but structurally different compounds, such as:

4-tert-butylphenol

2,4-di-tert-butylphenol

2,6-di-tert-butylphenol (B90309)

While research on the synthesis of various derivatives of 4-tert-butylphenol exists, none of the identified products was "this compound," nor was any environmental fate and degradation data available for the synthesized compounds.

Therefore, it is not possible to provide an article on the environmental fate and degradation of "this compound" as requested, due to the absence of publicly available scientific data for this specific chemical. To proceed with generating a relevant article, it would be necessary to focus on one of the related compounds for which data is available.

Environmental Fate and Degradation Pathways of 4 Tert Butoxy 2 Tert Butylphenol

Ecotoxicological Studies on Non-Human Organisms (Mechanistic Focus)

Aquatic Toxicity to Algae and Invertebrates (Mechanistic Responses)

There is currently no available data from scientific studies on the mechanistic responses of algae and invertebrates to 4-tert-butoxy-2-tert-butylphenol. Research on other alkylphenols has indicated various modes of action, including membrane disruption and oxidative stress. For instance, studies on 4-tert-butylphenol (B1678320) have shown it can be toxic to aquatic organisms. However, without specific testing, it is impossible to determine if this compound exhibits similar or different toxicological mechanisms. The presence of the butoxy group could significantly alter its uptake, metabolism, and interaction with cellular targets in aquatic organisms compared to other alkylphenols.

Soil Microorganism Interactions and Effects on Microbial Communities (Mechanistic Aspects)

Information regarding the interactions between this compound and soil microorganisms, and its subsequent effects on microbial communities, is not present in the reviewed literature. For other phenolic compounds, such as 2,4-di-tert-butylphenol (B135424), research has shown that they can alter soil enzyme activities and shift the structure of microbial communities. These effects are often concentration-dependent and can influence key soil processes like nutrient cycling. The specific impact of this compound on soil microbial functions, including potential biodegradation pathways or inhibitory effects on vital microbial guilds, remains an area requiring future research.

Structure Activity Relationship Sar Studies of 4 Tert Butoxy 2 Tert Butylphenol and Its Analogs

Influence of Substituent Position and Type on Antioxidant Efficacy

The antioxidant efficacy of 4-tert-butoxy-2-tert-butylphenol is determined by the specific placement and chemical nature of its alkyl and alkoxy substituents. The position of these groups on the aromatic ring is critical to their function.

Phenolic antioxidants are categorized based on the substitution pattern, particularly at the ortho (positions 2 and 6) and para (position 4) positions relative to the hydroxyl group.

Ortho-Substituents: The presence of a bulky tert-butyl group at the ortho position (C2) is a hallmark of many effective hindered phenolic antioxidants. This group sterically shields the hydroxyl group, which enhances the stability of the phenoxy radical formed after hydrogen donation. nih.govresearchgate.net Compounds like 2,6-di-tert-butyl-4-methylphenol (BHT) are highly effective due to two such ortho groups. nih.gov In this compound, the single ortho tert-butyl group provides significant, albeit asymmetrical, shielding.

Para-Substituents: The substituent at the para position (C4) plays a crucial electronic role. Electron-donating groups at this position increase the electron density on the phenolic oxygen, which weakens the O-H bond, facilitating hydrogen donation and stabilizing the subsequent phenoxy radical through resonance. nih.gov However, the nature of the para-substituent is a deciding factor. It has been reported that 2,4-di-tert-butylphenol (B135424) has a lower antioxidant activity than BHT, suggesting that a tert-butyl group in the para position may be less effective at stabilizing the phenoxy radical compared to a methyl group. nih.govrsc.org

In this compound, the para-substituent is a tert-butoxy (B1229062) group (-O-C(CH₃)₃). The oxygen atom in the tert-butoxy group can donate a lone pair of electrons into the aromatic ring via a resonance effect, which is a powerful stabilizing influence. This is expected to enhance the antioxidant capacity. Therefore, the combination of an ortho-tert-butyl group and a para-tert-butoxy group is designed to balance steric protection with electronic activation.

| Compound Name | Ortho (C2) Substituent | Para (C4) Substituent | Ortho (C6) Substituent | General Antioxidant Efficacy Notes |

|---|---|---|---|---|

| This compound | -C(CH₃)₃ | -O-C(CH₃)₃ | -H | Expected to be a potent antioxidant due to the combination of steric hindrance at the ortho position and strong electron-donating character of the para-alkoxy group. |

| 2,4-Di-tert-butylphenol (2,4-DTBP) | -C(CH₃)₃ | -C(CH₃)₃ | -H | Known antioxidant, but reported to be less effective than BHT, suggesting the para-tert-butyl group is less optimal than a para-methyl group. nih.govnih.gov |

| Butylated Hydroxytoluene (BHT) | -C(CH₃)₃ | -CH₃ | -C(CH₃)₃ | A widely used and highly effective antioxidant due to dual ortho-tert-butyl groups and an electron-donating para-methyl group. nih.gov |

| 2,6-Di-tert-butylphenol (B90309) | -C(CH₃)₃ | -H | -C(CH₃)₃ | Effective antioxidant due to steric shielding from two ortho-tert-butyl groups. nih.gov |

Steric Hindrance Effects on Reactivity

Steric hindrance is a critical design feature in phenolic antioxidants, and it profoundly influences the reactivity of this compound. nih.gov The bulky three-dimensional nature of the tert-butyl and tert-butoxy groups creates a crowded environment around the reactive phenolic hydroxyl group.

The primary role of the ortho-tert-butyl group is to provide steric shielding. researchgate.net This bulkiness physically obstructs the approach of other molecules to the hydroxyl group. While this might slightly slow the rate of reaction with some free radicals, its main benefit is in preventing undesirable side reactions and, more importantly, stabilizing the phenoxy radical once it is formed. The steric hindrance prevents the radical from easily participating in chain-propagating reactions or dimerization, thus enhancing its lifetime and allowing it to terminate more radical chains.

Electronic Effects on Chemical Properties

The electronic effects of the substituents are paramount to the antioxidant function, as they directly modify the reactivity of the phenolic hydroxyl group. nih.gov In this compound, both the ortho-tert-butyl and the para-tert-butoxy groups act as electron-donating groups, enriching the electron density of the aromatic ring. researchgate.netnih.gov

Inductive Effect: The tert-butyl group at the C2 position exerts a positive inductive effect (+I), pushing electron density through the sigma bonds towards the aromatic ring. This effect helps to stabilize the electron-deficient transition state during hydrogen donation.

Resonance and Inductive Effects: The tert-butoxy group at the C4 position has a more complex and powerful influence. It exerts a positive inductive effect similar to the alkyl group. More significantly, a lone pair of electrons on the oxygen atom can be delocalized into the aromatic ring through resonance (a positive mesomeric effect, +M). This resonance effect is particularly strong from the para position and greatly increases the electron density within the ring and on the phenolic oxygen.

These combined electron-donating effects have two key consequences:

Weakening of the O-H Bond: By increasing the electron density on the phenolic oxygen, the O-H bond is polarized and weakened. This lowers the bond dissociation enthalpy (BDE), making it easier for the hydrogen atom to be abstracted by a free radical.

Stabilization of the Phenoxy Radical: After the hydrogen atom is donated, a phenoxy radical is formed. The electron-donating substituents at the ortho and para positions can effectively delocalize the unpaired electron around the aromatic ring, significantly stabilizing the radical. The para-tert-butoxy group is especially effective at this stabilization through resonance. A more stable phenoxy radical is less reactive and has a longer lifetime, making it a more efficient radical scavenger.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Material Performance

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the activity of a chemical based on its molecular structure. researchgate.net For phenolic antioxidants, QSAR models aim to correlate structural or physicochemical properties (descriptors) with antioxidant efficacy, often measured as inhibition of oxidation in a specific material or a chemical assay. nih.gov

While specific QSAR models for this compound in material performance are not widely published, models for the broader class of phenolic antioxidants provide a clear framework for how such a model would be constructed. nih.govnih.gov

Key Molecular Descriptors for Phenolic Antioxidants:

Electronic Parameters: These are often the most critical descriptors. They include the energy of the Highest Occupied Molecular Orbital (E-HOMO), which correlates with the ability to donate an electron, and the Bond Dissociation Enthalpy (BDE) of the phenolic O-H bond. nih.gov Lower BDE and higher E-HOMO values generally correspond to higher antioxidant activity.

Topological and Steric Descriptors: These parameters quantify the shape, size, and branching of the molecule. Steric descriptors can model the degree of hindrance around the hydroxyl group, which is known to be crucial for activity.

Physicochemical Properties: Descriptors like the logarithm of the partition coefficient (logP) are used to model the hydrophobicity of the molecule. This is vital for performance in non-polar materials like plastics and oils, as it determines the antioxidant's solubility and distribution within the matrix.

A hypothetical QSAR model for predicting the performance of this compound and its analogs as material stabilizers would likely incorporate a combination of these descriptors. By building a model from a training set of phenols with known antioxidant activities, the performance of new or untested compounds could be predicted in silico, accelerating the design of more effective and specialized antioxidants for various material applications. mdpi.com

| Descriptor Type | Specific Descriptor Example | Relevance to Antioxidant Activity of this compound |

|---|---|---|

| Electronic | Bond Dissociation Enthalpy (BDE) of O-H bond | Lower BDE indicates easier H-atom donation. The electron-donating substituents are expected to lower the BDE. |

| Electronic | Energy of Highest Occupied Molecular Orbital (E-HOMO) | Higher E-HOMO value correlates with a better electron-donating capability. |

| Steric | Sterimol Parameters (L, B1, B5) | Quantifies the steric bulk of the ortho-tert-butyl group, which influences radical stability and reactivity. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Predicts solubility and compatibility in polymer matrices, affecting its practical performance as a stabilizer. |

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways

The industrial synthesis of tert-butylated phenols typically relies on the Friedel-Crafts alkylation of phenol (B47542) or substituted phenols with isobutylene (B52900) using acid catalysts. wikipedia.orgwikipedia.org While effective, these processes can sometimes lead to a mixture of isomers and by-products, such as 2-tert-butylphenol (B146161), 2,6-di-tert-butylphenol (B90309), and 2,4,6-tri-tert-butylphenol. wikipedia.orgwikipedia.org Future research is increasingly focused on developing more selective, efficient, and sustainable synthetic routes.

Key areas of exploration include:

Advanced Catalytic Systems: Research into novel catalysts aims to improve reaction selectivity and yield under milder conditions. For instance, studies on the synthesis of 2,6-di-tert-butylphenol have explored the use of aluminum tris-(2-tert-butylphenolate) complexes, which operate at lower temperatures and pressures than traditional acid catalysts. researchgate.net Future work could adapt such shape-selective catalysts for the precise synthesis of asymmetrically substituted phenols like 4-tert-butoxy-2-tert-butylphenol. The use of solid acid catalysts like zeolites or tungstated zirconia is also a promising avenue for producing intermediates like 2,4-di-tert-butylphenol (B135424) with high activity and selectivity. researchgate.net

Step-wise Functionalization: Developing multi-step synthetic pathways that allow for the controlled, sequential addition of different functional groups is a critical research goal. A laboratory-scale synthesis for 2-tert-butyl-4-hydroxyanisole, an isomer of butylated hydroxyanisole (BHA), utilized a hydroxyl-protecting reagent (dimethyl-tert-butylchlorosilane) to achieve selective methylation of one hydroxyl group. nih.gov Similar strategies involving protective groups could be refined for the synthesis of this compound, allowing for the precise placement of the tert-butyl and tert-butoxy (B1229062) groups.

In-situ Reagent Generation: To improve handling safety and process efficiency, methods using liquid precursors to generate gaseous reactants like isobutylene in situ are being investigated. The dehydration of tert-butyl alcohol or the cleavage of methyl tert-butyl ether can serve as a source for isobutylene in alkylation reactions. wikipedia.orgwikipedia.org

Table 1: Comparison of Synthetic Approaches for Hindered Phenols

| Synthetic Method | Typical Reactants | Catalyst/Conditions | Potential Advantages | Research Focus |

|---|---|---|---|---|

| Traditional Friedel-Crafts Alkylation | Phenol, Isobutylene | Strong acids (e.g., Sulfuric Acid) | Established, high-volume production | Improving isomer selectivity, reducing waste |

| Shape-Selective Catalysis | 2-tert-butylphenol, Isobutylene | Organoaluminum complexes | Higher selectivity, milder conditions researchgate.net | Catalyst design for specific isomers |

| Protected Group Synthesis | tert-Butylhydroquinone, Protecting agents | Multi-step, specific reagents nih.gov | High purity, precise functionalization | Improving yield and process efficiency |

| In-situ Reagent Generation | Phenol, tert-Butyl Alcohol | Acid catalyst | Improved safety and handling wikipedia.org | Optimizing reaction kinetics |

Development of Advanced Materials Incorporating this compound Derivatives

The primary function of phenolic antioxidants is to stabilize materials, particularly polymers, against degradation. vinatiorganics.com A significant future direction is the incorporation of these antioxidant moieties into novel, high-performance materials to enhance durability and introduce new functionalities.

Emerging applications include:

Polymer-Bound Antioxidants: A major drawback of conventional antioxidant additives is their potential to migrate out of the polymer matrix over time, reducing long-term stability and potentially leading to environmental release. To address this, researchers are developing methods to covalently bond the antioxidant structure into the polymer backbone. For example, derivatives of hindered phenols, such as 4-bromo-2,6-di-tert-butylphenol (B72302), have been used to synthesize norbornene comonomers that incorporate the antioxidant directly into the polymer chain during polymerization. sigmaaldrich.com This approach creates a non-migrating stabilization system, which is critical for advanced applications in medical devices, food packaging, and long-service-life components.

High-Stability Resins and Composites: Intermediates like 4-tert-butylphenol (B1678320) are used to produce epoxy resins and as chain-stoppers to control the molecular weight of polycarbonates. wikipedia.org Derivatives of this compound could be designed to create specialized epoxy hardeners or polycarbonate end-cappers that impart superior thermal and oxidative stability. This is particularly relevant for materials used in demanding aerospace, automotive, and electronic applications.

Functionalized Materials: Beyond stabilization, the phenolic structure can be a platform for adding other functionalities. Research has shown that linking hindered phenol fragments to heterocyclic molecules can yield compounds with not only antioxidant properties but also other biological activities. nih.gov This concept could be extended to materials science, where derivatives of this compound are used to create surfaces with combined antioxidant and antimicrobial properties, for instance.

Table 2: Advanced Material Applications for Phenolic Derivatives

| Material Concept | Incorporation Method | Key Advantage | Potential Application Area |

|---|---|---|---|

| Non-Migrating Stabilization | Covalent bonding as a comonomer sigmaaldrich.com | Permanent protection, reduced leaching | Food-contact materials, medical implants |

| High-Performance Thermosets | Use as a curative or epoxy monomer | Enhanced thermal and oxidative resistance | Aerospace composites, electronic encapsulants |

| Molecular Weight Control | Use as a chain-stopper in polycondensation wikipedia.org | Precise control of polymer properties | Engineering thermoplastics (e.g., Polycarbonate) |

| Multifunctional Surfaces | Grafting onto material surfaces | Combined antioxidant and other properties | Biomedical devices, active packaging |

Enhanced Understanding of Mechanistic Roles in Complex Systems

Future studies will focus on:

Mapping Transformation Pathways: Upon scavenging a radical, the initial phenoxyl radical can undergo further reactions. These can lead to the formation of byproducts like quinone methides and other conjugated structures, which can sometimes cause discoloration (e.g., yellowing) in polymers. researchgate.net A deeper understanding of these transformation pathways, particularly under various environmental stressors like heat and UV light, is crucial for designing stabilizers that maintain material aesthetics over time.

Redox Recycling Mechanisms: Research has shown that phenoxyl radicals can be "recycled" back to their original phenolic form by reductants such as ascorbate (B8700270) or through microsomal electron transport. nih.gov This redox cycling minimizes potentially harmful side reactions of the phenoxyl radical and regenerates the antioxidant. Investigating how these recycling pathways can be promoted within a polymer system, perhaps through synergistic mixtures with secondary antioxidants, could lead to more efficient and longer-lasting stabilization systems.

Interactions with Biological Systems: As trace amounts of additives or their degradation products can migrate from consumer products, understanding their interaction with biological systems is critical. For example, 2,4-di-tert-butylphenol has been shown to act as an endocrine disruptor by binding to and activating the retinoid X receptor (RXRα). nih.gov Interestingly, its isomer, 2,6-di-tert-butylphenol, shows no such activity, highlighting that biological effects are highly structure-dependent. nih.gov Future mechanistic studies must continue to elucidate these structure-activity relationships to guide the design of safer and more benign stabilizers.

Sustainable and Circular Economy Considerations for Phenolic Stabilizers

The transition from a linear "take-make-dispose" model to a circular economy, where resources are reused and waste is minimized, presents both challenges and opportunities for phenolic stabilizers. btsa.com These additives contribute to sustainability by extending the useful life of products, but their fate in recycling streams needs careful consideration. vinatiorganics.comresearchgate.net

Future research will be guided by the following principles:

Design for Recycling: Stabilizers must be compatible with modern recycling technologies. During the high temperatures of mechanical recycling, some antioxidants can degrade, affecting the quality and performance of the recycled plastic. mdpi.com Future work will focus on developing more thermally robust stabilizers or antioxidant packages that protect the polymer during both its initial service life and subsequent recycling loops.

Chemical Recycling Compatibility: Chemical recycling, which breaks polymers down into their monomeric or feedstock components, is a rapidly advancing field. mdpi.comresearchgate.net Research is needed to understand how phenolic stabilizers and their byproducts behave during processes like pyrolysis and glycolysis and whether they interfere with the purification and repolymerization of the recovered monomers. Ideally, future stabilizers could be designed to be either easily removed or to be inert and non-problematic in these processes.

Valorization of Byproducts: The principles of a circular economy encourage the valorization of all process streams. mdpi.com This includes exploring potential new uses for the byproducts generated during the synthesis of phenolic antioxidants or the transformation products formed during their use.

Life Cycle Assessment: A holistic approach requires a full life cycle assessment of stabilizers. This includes evaluating the environmental impact of their synthesis, their effectiveness in extending product life, their potential for human exposure, and their fate at the end of the product's life. dtu.dk This will allow for the rational design of next-generation stabilizers that are not only effective but also verifiably sustainable and safe. For example, understanding the potential for degradation into more toxic byproducts under environmental conditions is a key aspect of this assessment. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4-Tert-butoxy-2-tert-butylphenol, and how can intermediates be characterized?

- Methodological Answer : Synthesis typically involves sequential alkylation and protection steps. For example, tert-butyl groups can be introduced via Friedel-Crafts alkylation using tert-butyl halides or alcohols under acidic conditions . The butoxy group may be added via nucleophilic substitution with tert-butoxide. Intermediates should be characterized using NMR (¹H/¹³C) to confirm substitution patterns, with emphasis on tert-butyl proton signals (δ 1.2–1.4 ppm) and phenolic hydroxyl groups (δ 5–6 ppm, if unprotected). HPLC purity analysis (>98%) is critical before proceeding to subsequent steps .

Q. How can researchers verify the structural integrity of this compound using spectroscopic methods?

- Methodological Answer : Combine FT-IR and mass spectrometry for functional group validation. The IR spectrum should show O–H stretching (3200–3600 cm⁻¹, if free phenol) and C–O–C vibrations (1250–1000 cm⁻¹) for the ether linkage. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ for C₁₄H₂₂O₂ at m/z 223.1698). Cross-reference with computational NMR predictions (e.g., DFT-based tools) to resolve ambiguities in crowded aromatic regions .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA/GHS guidelines: use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors or dust. Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation. In case of skin contact, wash with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention. Refer to SDS templates for phenolic compounds, which recommend spill containment with vermiculite .

Advanced Research Questions

Q. How can contradictory kinetic data in the oxidative degradation of this compound be resolved?

- Methodological Answer : Contradictions may arise from solvent polarity or catalyst traces. Use controlled experiments with degassed solvents (e.g., THF, DCM) and chelating agents (EDTA) to eliminate metal ion interference. Monitor degradation via GC-MS at multiple timepoints. Apply Arrhenius analysis to compare activation energies across conditions. Statistical tools like ANOVA can identify outliers, while DFT simulations predict plausible degradation intermediates (e.g., quinone formation) .

Q. What experimental strategies optimize the compound’s stability in photochemical studies?

- Methodological Answer : Conduct accelerated aging under UV/visible light (300–700 nm) with quartz reactors. Use UV stabilizers (e.g., hindered amine light stabilizers) at 0.1–1 wt% and compare degradation rates via HPLC. Monitor radical formation with ESR spectroscopy. For mechanistic insights, employ isotopic labeling (e.g., D₂O for hydroxyl proton tracking) and LC-HRMS to identify photoproducts .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : Perform molecular docking (AutoDock Vina) to assess binding affinity to target proteins (e.g., cytochrome P450). Use QSAR models to correlate substituent effects (e.g., logP, Hammett σ) with activity. Validate predictions via synthesis and in vitro assays (e.g., MIC for antimicrobial studies). Address discrepancies between in silico and experimental data by refining force field parameters or incorporating solvation effects .

Q. What advanced chromatographic techniques resolve co-eluting impurities in this compound samples?

- Methodological Answer : Employ orthogonal methods: reverse-phase HPLC (C18 column, acetonitrile/water gradient) paired with HILIC for polar impurities. For trace quantification, use UPLC-MS/MS with MRM transitions. For isomeric impurities, chiral columns (e.g., Chiralpak AD-H) or 2D-LC may be required. Validate methods per ICH guidelines (precision, LOD/LOQ) .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic yields?

- Methodological Answer : Document reaction parameters (temperature, stirring rate, reagent purity) systematically. Use design of experiments (DoE) to identify critical factors (e.g., catalyst loading). Apply statistical process control (SPC) charts to monitor yield trends. Reproduce outliers with independent replicates and characterize impurities via LC-MS .

Q. What validation criteria ensure the reliability of oxidative stability studies?

- Methodological Answer : Include positive controls (e.g., BHT for antioxidant activity) and negative controls (solvent-only). Validate oxygen consumption measurements with Clark electrodes or fluorescence probes. Report results as mean ± SD (n ≥ 3) and use pairwise comparisons (t-test) for significance. Archive raw data (e.g., chromatograms, spectra) in FAIR-compliant repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |